molecular formula C32H64O B12636818 2-Hexadecyl-2-tetradecyloxirane CAS No. 922163-92-6

2-Hexadecyl-2-tetradecyloxirane

Cat. No.: B12636818
CAS No.: 922163-92-6
M. Wt: 464.8 g/mol
InChI Key: FQFQJTCMCMNHFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecyl-2-tetradecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexadecene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions. The reaction proceeds as follows: [ \text{Hexadecene} + \text{mCPBA} \rightarrow \text{this compound} + \text{m-Chlorobenzoic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecyl-2-tetradecyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide ring.

    Functionalized Products: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-Hexadecyl-2-tetradecyloxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Hexadecyl-2-tetradecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is harnessed in different applications, such as in the synthesis of functionalized compounds and in drug delivery systems where the compound can interact with cellular membranes.

Comparison with Similar Compounds

    1,2-Epoxyhexadecane: Similar in structure but with different alkyl chain lengths.

    Hexadecene oxide: Another epoxide with a different substitution pattern.

    2-Tetradecyloxirane: Shares the oxirane ring but with a different alkyl chain length.

Uniqueness: 2-Hexadecyl-2-tetradecyloxirane is unique due to its specific combination of long alkyl chains and the reactive epoxide ring. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

922163-92-6

Molecular Formula

C32H64O

Molecular Weight

464.8 g/mol

IUPAC Name

2-hexadecyl-2-tetradecyloxirane

InChI

InChI=1S/C32H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32(31-33-32)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

FQFQJTCMCMNHFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCC

Origin of Product

United States

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